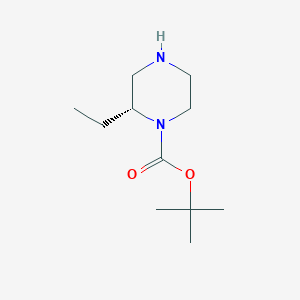

(R)-1-Boc-2-ethylPiperazine

Descripción general

Descripción

®-1-Boc-2-ethylPiperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The compound ®-1-Boc-2-ethylPiperazine is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-ethylPiperazine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available starting material, 2-ethylpiperazine.

Protection of Amine Group: The amine group of 2-ethylpiperazine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Purification: The resulting product is purified using standard techniques such as column chromatography to obtain ®-1-Boc-2-ethylPiperazine in high yield and purity.

Industrial Production Methods: In an industrial setting, the production of ®-1-Boc-2-ethylPiperazine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 2-ethylpiperazine are reacted with Boc anhydride in the presence of a base.

Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.

Scale-Up: The reaction is scaled up using industrial reactors, and the product is purified using techniques like crystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions: ®-1-Boc-2-ethylPiperazine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are used.

Major Products:

Substitution Reactions: Products include N-alkylated or N-acylated derivatives of ®-1-Boc-2-ethylPiperazine.

Deprotection Reactions: The major product is 2-ethylpiperazine.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

®-1-Boc-2-ethylPiperazine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-1-Boc-2-ethylPiperazine involves its interaction with specific molecular targets. The compound can act as a ligand for receptors or as an inhibitor for enzymes. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

1-Boc-piperazine: Similar in structure but lacks the ethyl group.

2-ethylpiperazine: Lacks the Boc protecting group.

N-Boc-4-piperidone: Another Boc-protected piperazine derivative.

Uniqueness: ®-1-Boc-2-ethylPiperazine is unique due to the presence of both the Boc protecting group and the ethyl substituent, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Actividad Biológica

(R)-1-Boc-2-ethylPiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom of the piperazine ring, which enhances its stability and reactivity in various chemical reactions. The compound's molecular formula is CHNO, and it is typically synthesized through the reaction of 2-ethylpiperazine with Boc anhydride under controlled conditions.

Biological Activity

The biological activity of this compound has been explored in several studies, particularly regarding its effects on cancer cell lines and its role as a pharmacological agent.

Anticancer Properties

One significant study investigated the anticancer activity of piperazine derivatives, including this compound, against various human cancer cell lines. The results indicated that compounds with piperazine moieties exhibited a broad spectrum of cytotoxicity. For instance, derivatives showed growth inhibition rates ranging from -85.67% to -41.54% across 60 different cancer cell lines, with some compounds achieving GI values in the nanomolar range .

| Compound | Mean Growth Inhibition (%) | Most Sensitive Cell Lines | GI (µM) |

|---|---|---|---|

| 4 | -10.47 | MALME-3M (Melanoma) | <10 |

| 5 | 86.73 | CAKI-1 (Renal cancer) | >100 |

The study highlighted that this compound derivatives could induce apoptosis through mechanisms involving the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes .

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to modulate signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit key proteins associated with apoptosis regulation, such as Bcl-2 family proteins, thereby promoting apoptotic cell death in cancer cells .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- Study on Cell Viability : A study demonstrated that treatment with piperazine derivatives led to significant reductions in cell viability across multiple cancer types. The most notable effects were observed in melanoma and leukemia cell lines, where apoptosis was confirmed through DAPI staining and gene expression analysis .

- In Vivo Studies : In animal models, piperazine derivatives have shown promise in reducing tumor growth rates when administered alongside standard chemotherapy agents. These findings suggest potential for combination therapies that could enhance overall treatment efficacy .

Propiedades

IUPAC Name |

tert-butyl (2R)-2-ethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCGRXDGXGUOTE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646437 | |

| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393781-70-9 | |

| Record name | 1,1-Dimethylethyl (2R)-2-ethyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393781-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2R)-2-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.